molecular formula C9H16Cl2N2 B15158826 3-(Aminomethyl)-N,N-dimethylaniline dihydrochloride

3-(Aminomethyl)-N,N-dimethylaniline dihydrochloride

Cat. No.: B15158826
M. Wt: 223.14 g/mol
InChI Key: XLIFGAUVIRBRMB-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-N,N-dimethylaniline dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes an aminomethyl group attached to a dimethylaniline core, making it a versatile molecule for various synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-N,N-dimethylaniline dihydrochloride typically involves the reaction of N,N-dimethylaniline with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction with Formaldehyde: N,N-dimethylaniline is reacted with formaldehyde in the presence of an acid catalyst to form the intermediate compound.

    Hydrochloride Formation: The intermediate is then treated with hydrogen chloride to form the dihydrochloride salt of 3-(Aminomethyl)-N,N-dimethylaniline.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-N,N-dimethylaniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-(Aminomethyl)-N,N-dimethylaniline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-N,N-dimethylaniline dihydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. The compound can also act as a ligand, binding to specific receptors and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: Lacks the aminomethyl group, making it less versatile in certain reactions.

    3-(Aminomethyl)aniline: Similar structure but lacks the dimethyl groups, affecting its reactivity and applications.

Uniqueness

3-(Aminomethyl)-N,N-dimethylaniline dihydrochloride is unique due to the presence of both aminomethyl and dimethyl groups, which enhance its reactivity and make it suitable for a wide range of applications in different fields.

Properties

Molecular Formula

C9H16Cl2N2

Molecular Weight

223.14 g/mol

IUPAC Name

3-(aminomethyl)-N,N-dimethylaniline;dihydrochloride

InChI

InChI=1S/C9H14N2.2ClH/c1-11(2)9-5-3-4-8(6-9)7-10;;/h3-6H,7,10H2,1-2H3;2*1H

InChI Key

XLIFGAUVIRBRMB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)CN.Cl.Cl

Origin of Product

United States

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